1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate 1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17429027
InChI: InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-8-7-10(11(16)18-6)14(4,5)9-15/h10H,7-9H2,1-6H3
SMILES:
Molecular Formula: C14H25NO4
Molecular Weight: 271.35 g/mol

1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate

CAS No.:

Cat. No.: VC17429027

Molecular Formula: C14H25NO4

Molecular Weight: 271.35 g/mol

* For research use only. Not for human or veterinary use.

1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate -

Specification

Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
IUPAC Name 1-O-tert-butyl 4-O-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate
Standard InChI InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-8-7-10(11(16)18-6)14(4,5)9-15/h10H,7-9H2,1-6H3
Standard InChI Key UXJFIVWVYIOCTQ-UHFFFAOYSA-N
Canonical SMILES CC1(CN(CCC1C(=O)OC)C(=O)OC(C)(C)C)C

Introduction

Structural Characteristics and Molecular Identity

The molecular architecture of 1-(tert-butyl) 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate is defined by its piperidine backbone, which is substituted with two ester groups and two methyl moieties. The IUPAC name, 1-(tert-butyl) 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate, precisely reflects its substitution pattern . The SMILES notation (COC(=O)C1CCN(C(=O)OC(C)(C)C)CC1(C)C) provides a simplified representation of its structure, highlighting the tert-butyl ester at position 1 (OC(C)(C)C), the methyl ester at position 4 (COC(=O)), and the geminal dimethyl groups at position 3 (CC1(C)C) .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1915004-57-7
Molecular FormulaC₁₄H₂₅NO₄
Molecular Weight271.36 g/mol
Purity97–98%
Storage ConditionsSealed, dry, room temperature

The tert-butyl group confers steric bulk and hydrolytic stability to the ester at position 1, while the methyl ester at position 4 offers comparative lability, enabling selective modifications under mild conditions . The 3,3-dimethyl substituents restrict conformational flexibility of the piperidine ring, potentially influencing its interactions in catalytic or biological systems .

Synthesis and Purification Strategies

While detailed synthetic protocols are proprietary, general methodologies for analogous piperidine dicarboxylates suggest a multi-step approach. A plausible route involves:

  • Piperidine Functionalization: Starting with a piperidine derivative, protection of the amine group using tert-butyl chloroformate under basic conditions yields the tert-butyl carbamate intermediate.

  • Esterification: Subsequent methylation at position 4 via reaction with methyl iodide or dimethyl carbonate introduces the methyl ester group.

  • Dimethyl Substitution: Alkylation or aldol condensation at position 3 installs the geminal dimethyl groups, followed by purification via recrystallization or column chromatography to achieve >97% purity .

The synthetic pathway emphasizes the importance of protecting group strategies and selective reaction conditions to avoid side reactions, particularly given the steric hindrance imposed by the tert-butyl group .

Physicochemical Properties and Stability

The compound’s physicochemical profile is critical for its handling and application in synthetic workflows:

Table 2: Physicochemical Profile

PropertyValue/DescriptionSource
SolubilityLikely soluble in organic solvents (e.g., DCM, THF)Inferred
Melting PointNot reported
Boiling PointNot reported
StabilityStable under inert atmosphere

The absence of reported melting/boiling points underscores the need for empirical characterization. Stability data recommend storage in airtight containers under dry conditions to prevent ester hydrolysis .

Applications in Pharmaceutical and Material Science

Role in Medicinal Chemistry

As a bifunctional building block, this compound enables the synthesis of piperidine-based pharmacophores. Piperidine motifs are prevalent in FDA-approved drugs (e.g., antipsychotics, antivirals), where they often enhance bioavailability and target affinity . The tert-butyl and methyl esters allow sequential deprotection and functionalization, facilitating the construction of diverse analogs for structure-activity relationship (SAR) studies .

Material Science Applications

In polymer chemistry, the steric bulk of the tert-butyl group can improve thermal stability when incorporated into polymer backbones. For example, polyamides or polyesters derived from such monomers may exhibit enhanced resistance to degradation .

Comparison with Structural Analogs

A related compound, tert-butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate (CAS No. 137964377), differs by replacing the 4-methyl ester with a formyl group . This alteration significantly impacts reactivity:

Table 3: Structural and Functional Comparison

PropertyTarget CompoundAnalog (CAS 137964377)
Functional Groups1-tert-butyl, 4-methyl esters1-tert-butyl, 3-formyl
ReactivityEster hydrolysis, alkylationAldehyde-specific reactions
ApplicationsDrug intermediatesCross-coupling substrates

The formyl group in the analog enables nucleophilic additions (e.g., Grignard reactions), whereas the target compound’s esters are better suited for amidations or transesterifications .

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